1,12-Dichlorododecane
Overview
Description
1,12-Dichlorododecane is an organic compound with the molecular formula C₁₂H₂₄Cl₂This compound is primarily used in organic synthesis and industrial applications due to its reactivity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,12-Dichlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where chlorine radicals abstract hydrogen atoms from dodecane, leading to the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors where dodecane is continuously fed and chlorinated under controlled conditions. The reaction is monitored to ensure the selective formation of the desired dichlorinated product. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,12-Dichlorododecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thiols, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Major Products Formed
Substitution: Alcohols, amines, thiols.
Elimination: Alkenes.
Oxidation: Carboxylic acids
Scientific Research Applications
1,12-Dichlorododecane has several applications in scientific research and industry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Utilized in studies involving the interaction of chlorinated alkanes with biological systems.
Industrial Applications: Used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,12-Dichlorododecane primarily involves its reactivity as a chlorinated alkane. The chlorine atoms in the compound make it susceptible to nucleophilic substitution and elimination reactions. In biological systems, chlorinated alkanes can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1,10-Dichlorodecane
- 1,8-Dichlorooctane
- 1,6-Dichlorohexane
Uniqueness
1,12-Dichlorododecane is unique due to its longer alkane chain compared to other dichlorinated alkanes. This longer chain length can influence its physical properties, reactivity, and applications. For example, it may have different solubility characteristics and reactivity patterns compared to shorter-chain dichlorinated alkanes .
Properties
IUPAC Name |
1,12-dichlorododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXPZVYZVHJVHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCl)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192479 | |
Record name | 1,12-Dichlorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3922-28-9 | |
Record name | 1,12-Dichlorododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3922-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,12-Dichlorododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,12-Dichlorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,12-dichlorododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and some key physicochemical properties of 1,12-dichlorododecane?
A1: this compound is a chlorinated alkane with the molecular formula C12H24Cl2. [, ] Its structure consists of a twelve-carbon linear chain with chlorine atoms attached to the terminal carbons. While the provided research doesn't offer detailed spectroscopic data, it does reveal key physicochemical properties. For instance, its subcooled-liquid vapor pressure (Ps) at 25°C is 648 Pa, and its Henry's law constant (Hs) at the same temperature is 648 Pa·m3/mol. [] These properties provide insights into its volatility and behavior in aqueous environments.
Q2: How does the chain length of dichloroalkanes affect their volatility?
A2: Research indicates that increasing the carbon chain length in dichloroalkanes generally leads to a decrease in vapor pressure. [] This trend is observed for this compound compared to its shorter-chain counterparts like 1,10-dichlorodecane. This decrease in volatility with increasing chain length can be attributed to the stronger van der Waals forces between the longer molecules. []
Q3: Can this compound form specific structures when adsorbed on surfaces?
A3: While not specifically investigated for this compound, research on related haloalkanes, like 1-bromo-dodecane and 1-chloro-dodecane, reveals their ability to form circular structures called "corrals" on silicon surfaces. [] These corrals, composed of pairs of semicircular molecules, are stabilized by charge transfer interactions with the surface. Though not explicitly studied, it's plausible that this compound might exhibit similar self-assembly behavior due to structural similarities with the investigated haloalkanes.
Q4: How does this compound behave in electrochemical reactions?
A4: While the provided research doesn't directly investigate the electrochemical behavior of this compound, it does explore the electrochemical reduction of similar dihaloalkanes, like 1,6-dibromohexane. [] These studies highlight that the carbon-chlorine bond in these compounds is not easily reduced electrochemically. [] This information suggests that this compound might also exhibit resistance to direct electrochemical reduction.
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